An In-depth Technical Guide to the Chemical Properties of Ethyl Acetimidate Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Ethyl Acetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of ethyl acetimidate hydrochloride (EAH), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.
Chemical and Physical Properties
Ethyl acetimidate hydrochloride is a white to light yellow crystalline powder.[1][2][3][4] It is a salt that is sensitive to moisture and should be handled and stored accordingly.[1][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClNO | [1][2] |
| Molecular Weight | 123.58 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1][2][3][4] |
| Melting Point | 112-114 °C | [3][4] |
| Boiling Point | 57.3 °C at 760 mmHg | [1][4] |
| Flash Point | 22.3 °C | [1][4] |
| Density | 0.89 g/cm³ | [1][4] |
| Solubility in Water | 50 mg/mL, clear, colorless solution | [2][4][6] |
Acidity (pKa)
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of ethyl acetimidate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.7 (s, 2H): This broad singlet corresponds to the two protons on the protonated iminium nitrogen (=NH₂⁺).
-
δ 4.26 (q, 2H): A quartet representing the methylene protons (-O-CH₂-) of the ethyl group, split by the adjacent methyl protons.
-
δ 2.38 (s, 3H): A singlet corresponding to the methyl protons (CH₃-C=) of the acetimidate group.
-
δ 1.36 (t, 3H): A triplet representing the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[3][7]
¹³C NMR: While a detailed spectrum is not widely published, the expected chemical shifts would include signals for the imino carbon, the two carbons of the ethyl group, and the methyl carbon of the acetimidate moiety.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl acetimidate hydrochloride would be expected to show characteristic absorption bands for the C=N stretch of the iminium group, N-H stretching and bending vibrations, C-O stretching of the ether linkage, and C-H stretching and bending of the alkyl groups.
Mass Spectrometry (MS)
The mass spectrum of ethyl acetimidate hydrochloride would show a molecular ion peak corresponding to the free base, ethyl acetimidate (C₄H₉NO), with a molecular weight of 87.12 g/mol .[8] Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and other characteristic cleavages.
Reactivity and Stability
-
Stability: Ethyl acetimidate hydrochloride is stable under normal temperatures and pressures but is sensitive to moisture.[1] It should be stored in a cool, dry place in a tightly sealed container.[1]
-
Reactivity: It is incompatible with strong oxidizing agents and strong bases.[1]
-
Hydrolysis: As an imidate salt, it is susceptible to hydrolysis, particularly in neutral to basic conditions, to yield an ester and an amine. In acidic conditions, the protonated form is more stable. The general mechanism for the hydrolysis of imidate salts proceeds through a tetrahedral intermediate.
-
Hazardous Decomposition: Upon decomposition, it may produce hydrogen chloride, hydrogen cyanide, carbon monoxide, carbon dioxide, and oxides of nitrogen.[1]
Experimental Protocols
Synthesis of Ethyl Acetimidate Hydrochloride
This protocol is based on the Pinner reaction.
Materials:
-
Acetonitrile
-
Anhydrous Ethanol
-
Acetyl Chloride
-
tert-Butyl methyl ether
Procedure:
-
To a reactor, add acetonitrile and ethanol and cool the mixture to -10°C.
-
Slowly add acetyl chloride while stirring, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 12 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure at 45°C.
-
To the residue, add tert-butyl methyl ether and stir at room temperature for 3 hours.
-
Collect the precipitated solid by filtration.
-
Dry the solid under vacuum at 40°C to obtain ethyl acetimidate hydrochloride.[3][7][9]
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillary tubes
Procedure:
-
Ensure the sample of ethyl acetimidate hydrochloride is finely powdered and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20°C below the expected melting point (112-114°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
-
For hygroscopic solids, it is crucial to minimize exposure to the atmosphere during sample preparation.
Solubility Determination
Materials:
-
Ethyl acetimidate hydrochloride
-
Solvent of interest (e.g., water)
-
Vials with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Weigh a precise amount of ethyl acetimidate hydrochloride (e.g., 50 mg) into a vial.
-
Add a specific volume of the solvent (e.g., 1 mL of water) to the vial.
-
Cap the vial and vortex or stir the mixture for a set period at a constant temperature.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is at least the concentration prepared.
-
If undissolved solid remains, the solution is saturated. The concentration of the dissolved solid in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtration or centrifugation.
Visualizations
Caption: Workflow for the synthesis of ethyl acetimidate hydrochloride.
Caption: Simplified hydrolysis pathway of ethyl acetimidate hydrochloride.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
